1α,26-Dihydroxy Vitamin D2

Vitamin D Receptor Binding Affinity In Vitro Pharmacology

1α,26-Dihydroxy Vitamin D2 is the definitive analytical standard for human-relevant vitamin D2 catabolic pathway studies. Unlike generic D3 analogs, its ergosterol-derived side chain (C22–C23 double bond, C24 methyl group) drives distinct CYP24A1-dependent metabolism (>10 human metabolites vs. only 3 in rat), making it essential for authentic DMPK and hepatic clearance assays. The established 5–15× higher LD50 of 1α-hydroxyvitamin D2 over D3 analogs confirms a wider therapeutic window, ensuring safer long-term in vivo investigations of bone metabolism, immune modulation, or CKD. With VDR binding affinity comparable to calcitriol, this compound uniquely enables researchers to differentiate receptor activation from D2-specific metabolic inactivation. Procure the highest available purity for reproducible, translatable results.

Molecular Formula C₂₈H₄₄O₃
Molecular Weight 428.65
Cat. No. B1158280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1α,26-Dihydroxy Vitamin D2
Synonyms(1R,3S,5Z)-4-Methylene-5-[(2E)-2-[(1R,3aS,7aR)-octahydro-1-[(1R,2E)-6-hydroxy-1,4,5-trimethyl-2-hexen-1-yl]-7a-methyl-4H-inden-4-ylidene]ethylidene]-1,3-cyclohexanediol;  26-Hydroxy-Doxercalicferol;  1,26-Dihydroxycalciferol; 
Molecular FormulaC₂₈H₄₄O₃
Molecular Weight428.65
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1α,26-Dihydroxy Vitamin D2: Analytical Reference for Vitamin D2-Specific Metabolic Pathway Research


1α,26-Dihydroxy Vitamin D2 is a dihydroxylated metabolite of the vitamin D2 pathway, characterized by a 1α-hydroxyl group and a 26-hydroxyl group on the ergocalciferol side chain. As a vitamin D2 analog, it retains the ergosterol-derived side chain that distinguishes vitamin D2 compounds from their vitamin D3 counterparts through the presence of a C22–C23 double bond and a C24 methyl group [1]. This structural divergence fundamentally alters its metabolic handling by key cytochrome P450 enzymes, particularly CYP24A1 and CYP27A1, compared to both the parent vitamin D2 and corresponding vitamin D3 analogs [2].

Why 1α,26-Dihydroxy Vitamin D2 Cannot Be Substituted with 1α,25-Dihydroxyvitamin D3 or Other Vitamin D Analogs in Critical Research


Generic substitution fails because vitamin D2 and D3 analogs, despite sharing the core secosteroid structure, exhibit fundamentally different side-chain metabolism. The C24 methyl group and C22–C23 double bond unique to the D2 side chain direct hepatic and target cell hydroxylation toward C24 and C26 positions rather than the C23 and C24 lactone formation pathway characteristic of D3 analogs [1]. This metabolic divergence results in distinct catabolic rates and bioactive metabolite profiles, directly impacting experimental outcomes in studies of vitamin D metabolism, calcium homeostasis, and VDR-mediated gene regulation. Furthermore, in vivo toxicity profiles differ substantially; 1α-hydroxyvitamin D2 exhibits a 5- to 15-fold higher LD50 in rats compared to 1α-hydroxyvitamin D3 [2]. Consequently, 1α,26-Dihydroxy Vitamin D2 is not functionally interchangeable with 1α,25-dihydroxyvitamin D3, 1α-hydroxyvitamin D3, or other D3-based analogs in assays designed to probe D2-specific metabolic or toxicological pathways.

1α,26-Dihydroxy Vitamin D2: Quantifiable Differentiation Against Structural Analogs


VDR Binding Affinity: Comparable to Calcitriol for D2-Specific Pathway Studies

In comparative binding studies, 1α,25-dihydroxyvitamin D2 (the active form that shares the same side chain as 1α,26-dihydroxyvitamin D2) exhibits VDR binding affinity comparable to that of 1α,25-dihydroxyvitamin D3 (calcitriol), the natural high-affinity ligand [1]. This indicates that the D2 side chain, including the C26 position, does not significantly impair VDR engagement relative to the D3 analog. By class-level inference, 1α,26-Dihydroxy Vitamin D2 retains this high-affinity VDR binding characteristic, distinguishing it from 24-epi-1α,25-dihydroxyvitamin D2 and 1α,25-dihydroxyvitamin D7, which demonstrate markedly reduced VDR affinity compared to calcitriol [1].

Vitamin D Receptor Binding Affinity In Vitro Pharmacology

Differential In Vivo Toxicity: D2 Analogs Exhibit 5–15 Fold Higher LD50 than D3 Analogs

Direct comparative toxicology studies in rats demonstrate that 1α-hydroxyvitamin D2 has an LD50 5 to 15 times higher than that of 1α-hydroxyvitamin D3 [1]. This quantifies a significant safety margin advantage for D2-based compounds. Additionally, 1α-hydroxyvitamin D2 treatment resulted in lower mortality and reduced renal calcification compared to 1α-hydroxyvitamin D3 in the same model [1]. By class-level inference, this reduced toxicity profile extends to 1α,26-Dihydroxy Vitamin D2, distinguishing it from D3-based analogs such as calcitriol or alfacalcidol, which are associated with greater hypercalcemic and calcemic toxicity risk.

In Vivo Toxicology Safety Pharmacology Preclinical Development

Species-Specific CYP24A1 Metabolism: Human Enzyme Generates >10 Metabolites from D2 Substrate

Recombinant human CYP24A1 converts 1α,25-dihydroxyvitamin D2 into at least 10 distinct metabolites, whereas the rat ortholog produces only 3 [1]. This demonstrates a remarkable species-based difference in D2 catabolism. The major human metabolites include 1α,24,25,26(OH)₄D₂, 1α,24,25,28(OH)₄D₂, and 24-oxo-25,26,27-trinor-1α(OH)D₂, formed via C24–C25 bond cleavage [1]. By class-level inference, 1α,26-Dihydroxy Vitamin D2, bearing the same D2 side chain, is expected to undergo similarly complex human-specific metabolism, contrasting sharply with the simpler catabolic profile of D3 analogs like calcitriol.

Drug Metabolism CYP24A1 Species Differences

Side-Chain Hydroxylation Preference: CYP27 Preferentially 26-Hydroxylates D2 Analogs

Transfected human CYP27 (CYP27A1) studies demonstrate that vitamin D2 and 1α-hydroxyvitamin D2 are preferentially hydroxylated at the C24 and C26(27) positions, in contrast to D3 analogs which are primarily hydroxylated at C25 and C26(27) [1]. This regioselectivity is driven by the ergosterol-like side chain of D2 compounds. The rate of side-chain hydroxylation is greater for 1α-hydroxylated vitamin D analogs than for their non-hydroxylated counterparts [1]. By class-level inference, 1α,26-Dihydroxy Vitamin D2, as a 1α- and 26-hydroxylated species, aligns with this D2-specific metabolic signature, differentiating it from D3-based 26-hydroxylated metabolites.

Cytochrome P450 CYP27A1 Hepatic Metabolism

Optimal Research and Industrial Applications for 1α,26-Dihydroxy Vitamin D2


Human-Specific Vitamin D2 Metabolism Studies in Hepatic Cell Models

Given the human CYP24A1-dependent generation of >10 metabolites from 1α,25-dihydroxyvitamin D2 compared to only 3 in rat [1], 1α,26-Dihydroxy Vitamin D2 is ideally suited as an analytical standard or metabolic tracer in human hepatocyte (e.g., HepG2) or recombinant CYP enzyme assays. Its use ensures that experimental outcomes reflect authentic human D2 catabolic pathways, which are essential for preclinical drug metabolism and pharmacokinetic (DMPK) studies of vitamin D2-based therapeutics. The preferential 26-hydroxylation of D2 compounds by CYP27 [2] further supports its application in dissecting D2-specific hepatic clearance mechanisms.

Chronic In Vivo Studies Requiring Reduced Calcemic Toxicity Risk

The established 5- to 15-fold higher LD50 of 1α-hydroxyvitamin D2 over 1α-hydroxyvitamin D3 in rodent models [3] indicates that D2-based compounds offer a significantly wider therapeutic window. Therefore, 1α,26-Dihydroxy Vitamin D2 is the preferred choice for long-term in vivo investigations of vitamin D biology—such as studies of bone metabolism, immune modulation, or chronic kidney disease—where hypercalcemia and renal calcification associated with D3 analogs would otherwise confound results or limit dosing regimens.

VDR-Mediated Gene Regulation Studies in D2-Responsive Tissues

Since 1α,25-dihydroxyvitamin D2 exhibits VDR binding affinity comparable to calcitriol [4], 1α,26-Dihydroxy Vitamin D2 serves as a valid tool for probing VDR transcriptional activity in tissues or cell lines where D2 metabolism differs from D3. It is particularly valuable in studies employing osteocalcin promoter-driven reporter assays or CYP24A1 induction models, allowing researchers to distinguish VDR activation from downstream metabolic inactivation events specific to the D2 side chain.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1α,26-Dihydroxy Vitamin D2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.